1,4-Cyclohexanedicarbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 | |
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27327-67-9 | |
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Primary Synthetic Routes to 1,4-Cyclohexanedicarbohydrazide (B88324)
The synthesis of this compound is primarily achieved through the direct reaction of a 1,4-cyclohexanedicarboxylic acid derivative with a hydrazine (B178648) source. The stereochemistry of the resulting dihydrazide is directly dependent on that of the starting material.
Condensation of 1,4-Cyclohexanedicarboxylic Acid Derivatives with Hydrazine
The most common and direct method for preparing this compound involves the condensation reaction between a derivative of 1,4-cyclohexanedicarboxylic acid and hydrazine, typically hydrazine hydrate (B1144303). The starting material can be the dicarboxylic acid itself or, more commonly, its diester derivative, such as dimethyl 1,4-cyclohexanedicarboxylate.
The reaction with the diester is a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the ester groups. This process is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695) or methanol. The dihydrazide product is often poorly soluble in the alcohol at cooler temperatures, leading to its precipitation from the reaction mixture upon cooling, which facilitates its isolation and purification.
A general reaction scheme is as follows: Starting with the diacid: HOOC-(C₆H₁₀)-COOH + 2 N₂H₄ → H₂NNHOC-(C₆H₁₀)-CONHNH₂ + 2 H₂O
Starting with the diester: CH₃OOC-(C₆H₁₀)-COOCH₃ + 2 N₂H₄·H₂O → H₂NNHOC-(C₆H₁₀)-CONHNH₂ + 2 CH₃OH + 2 H₂O
| Starting Material | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 1,4-Cyclohexanedicarboxylic acid | Hydrazine (N₂H₄) | Heating, often in a high-boiling solvent | This compound |
| Dimethyl 1,4-cyclohexanedicarboxylate | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in an alcohol solvent (e.g., ethanol) | This compound |
Investigation of Stereoisomeric Control in Synthesis
The cyclohexane (B81311) ring in this compound can exist as two primary stereoisomers: cis and trans. The spatial orientation of the two carbohydrazide (B1668358) groups relative to the ring is determined by the stereochemistry of the starting 1,4-cyclohexanedicarboxylic acid derivative. The condensation reaction with hydrazine does not typically alter the stereochemical configuration at the C1 and C4 positions of the cyclohexane ring.
Therefore, to synthesize a specific stereoisomer of the dihydrazide, one must start with the corresponding pure stereoisomer of the dicarboxylic acid or its ester.
trans-1,4-Cyclohexanedicarbohydrazide: This isomer is prepared by using trans-1,4-cyclohexanedicarboxylic acid or its diester as the precursor. ontosight.ai The trans configuration is generally more thermodynamically stable.
cis-1,4-Cyclohexanedicarbohydrazide: Synthesis of the cis isomer requires starting with cis-1,4-cyclohexanedicarboxylic acid or its corresponding diester.
If a mixture of cis and trans dicarboxylic acid derivatives is used as the starting material, the reaction will yield a corresponding mixture of cis and trans dihydrazide isomers. Separating these isomers can be challenging but may be achieved through methods such as fractional crystallization, which exploits differences in solubility and crystal lattice energy between the cis and trans forms. This is analogous to methods used for separating the isomers of related compounds like 1,4-diaminocyclohexane. chemicalbook.com
Derivatization Strategies of this compound
The presence of two terminal primary amine (-NH₂) groups makes this compound a versatile building block for further chemical modification. These transformations primarily target the nucleophilic nitrogen atoms.
Synthesis of Novel Hydrazide Derivatives
The terminal amino groups of the dihydrazide can be readily acylated to produce novel N-substituted derivatives. This reaction typically involves treating the dihydrazide with an acylating agent like an acyl chloride or an acid anhydride. In the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, two equivalents of the acyl chloride can react to form a symmetrical N',N''''-diacyl-1,4-cyclohexanedicarbohydrazide. These derivatization reactions allow for the introduction of a wide variety of functional groups, modifying the properties of the parent molecule.
Formation and Reactivity of Schiff Bases from the Dihydrazide
One of the most significant reactions of this compound is the formation of Schiff bases (specifically, hydrazones) through condensation with carbonyl compounds. nih.govresearchgate.net Each of the two primary amine groups can react with an aldehyde or a ketone, typically under reflux in an alcoholic solvent, often with a catalytic amount of acid.
When reacted with two equivalents of a simple aldehyde or ketone, a bis(hydrazone) is formed. The general reaction is: H₂NNHOC-(C₆H₁₀)-CONHNH₂ + 2 R-CHO → R-CH=NNHOC-(C₆H₁₀)-CONH-N=CH-R + 2 H₂O
The resulting Schiff bases are often highly crystalline compounds. The formation of the C=N (azomethine) bond introduces new electronic and structural features, and these derivatives are widely studied in coordination chemistry for their ability to act as ligands for metal ions. nih.gov Furthermore, if a dicarbonyl compound is used as the reactant, there is potential for the formation of macrocyclic structures or polymers.
| Reactant 1 | Reactant 2 (Carbonyl Source) | Product Type | Key Functional Group Formed |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Bis(hydrazone) / Schiff Base | -C(=O)NH-N=CH-R |
| This compound | Ketone (R-CO-R') | Bis(hydrazone) / Schiff Base | -C(=O)NH-N=C(R)R' |
Exploration of N-Functionalization Reactions
Beyond the acylation described previously, the nitrogen atoms of this compound are targets for other functionalization reactions, most notably N-alkylation. The terminal -NH₂ groups are nucleophilic and can react with alkylating agents such as alkyl halides in an Sₙ2 reaction.
To achieve dialkylation, a suitable base (e.g., sodium hydride, potassium carbonate) is typically required to deprotonate the nitrogen atoms, increasing their nucleophilicity. beilstein-journals.org The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This approach allows for the introduction of two alkyl chains onto the terminal nitrogen atoms, yielding N',N''''-dialkyl-1,4-cyclohexanedicarbohydrazide derivatives. The choice of base and solvent system can be critical to control the degree of alkylation and avoid side reactions. While this is a common strategy for hydrazides and amines, specific documented examples for this compound are not widespread, but the chemical principles are well-established.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound is primarily achieved through the hydrazinolysis of a suitable precursor, most commonly a diester of 1,4-cyclohexanedicarboxylic acid. The key starting material for this transformation is typically dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The reaction involves the nucleophilic acyl substitution of the ester groups by hydrazine, usually in the form of hydrazine hydrate, to yield the desired dihydrazide and a corresponding alcohol byproduct, in this case, methanol.
While the reaction can proceed without a catalyst, particularly with elevated temperatures, the use of catalysts can significantly enhance the reaction rate, improve yield, and allow for milder reaction conditions. Catalytic approaches for the synthesis of hydrazides from esters can be broadly categorized, and these general principles are applicable to the preparation of this compound.
General Catalytic Strategies for Hydrazinolysis of Diesters:
Acid Catalysis: Protic or Lewis acids can be employed to activate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. However, care must be taken as hydrazine can be protonated by strong acids, reducing its nucleophilicity.
Base Catalysis: Basic catalysts can deprotonate hydrazine, increasing its nucleophilicity and thereby accelerating the reaction.
Enzymatic Catalysis: Lipases have been shown to be effective catalysts for the selective hydrazinolysis of diesters. This biocatalytic approach offers high selectivity and operates under mild, environmentally benign conditions.
Heterogeneous Catalysis: Solid catalysts, such as ion-exchange resins, offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. Both acidic and basic resins can be utilized to promote the hydrazinolysis reaction.
Detailed research findings specifically documenting a wide array of catalysts for the synthesis of this compound are not extensively reported in publicly available literature. However, the synthesis of analogous dihydrazides provides insight into effective catalytic systems. For instance, the synthesis of adipic dihydrazide and succinic dihydrazide has been successfully achieved using ion-exchange resins.
The general synthetic transformation for this compound is presented below.
Table 1: General Synthesis of this compound via Hydrazinolysis
| Reactant | Reagent | Catalyst Classes | Product | Byproduct |
| Dimethyl 1,4-cyclohexanedicarboxylate | Hydrazine Hydrate | Acid, Base, Enzymatic (e.g., Lipase), Heterogeneous (e.g., Ion-Exchange Resins) | This compound | Methanol |
Coordination Chemistry of 1,4 Cyclohexanedicarbohydrazide
Ligand Design Principles and Coordination Modes
The coordinating ability of 1,4-Cyclohexanedicarbohydrazide (B88324) is dictated by the electronic properties of its dihydrazide arms and the conformational flexibility of its central cyclohexane (B81311) ring.
The dihydrazide moiety, -C(O)NHNH₂, is a rich source of donor atoms, enabling various coordination modes. Hydrazides possess multiple potential donor atoms and can exhibit versatile behavior in metal coordination. chem-soc.si The oxygen and terminal nitrogen atoms of each hydrazide group can bind to a metal center. This allows the ligand to act as a multidentate chelating agent, forming stable five- or six-membered rings with a metal ion, or as a bridging ligand connecting multiple metal centers. researchgate.net
The coordination behavior is also influenced by pH. In neutral or acidic conditions, the hydrazide group typically coordinates in its neutral keto form (-C=O). At higher pH levels, deprotonation can occur, leading to the formation of the enolate tautomer (-C(O⁻)=N-), which can also coordinate to metal ions. chem-soc.si This keto-enol tautomerism significantly expands the ligand's versatility. The potential for each of the two hydrazide groups to coordinate differently within the same complex allows for the formation of unsymmetrical structures. chem-soc.si Dihydrazides can thus facilitate bifunctional catalytic mechanisms by coordinating multiple catalytically active moieties. acs.orgnih.gov
Table 1: Potential Coordination Modes of the Dihydrazide Moiety
| Coordination Mode | Description | Tautomeric Form |
|---|---|---|
| Monodentate | A single hydrazide group binds to a metal center through either its carbonyl oxygen or terminal nitrogen. | Keto |
| Bidentate Chelating | A single hydrazide group binds to one metal center through both its carbonyl oxygen and terminal nitrogen, forming a chelate ring. | Keto or Enol |
| Bidentate Bridging | A single hydrazide group bridges two metal centers. | Keto or Enol |
| Tetradentate Chelating | Both hydrazide groups of one ligand molecule bind to a single metal center. This is more likely with the cis-isomer. | Keto or Enol |
The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.com The two hydrazide substituents at the 1 and 4 positions can be arranged in either a cis or trans configuration.
In the trans isomer, the most stable conformation has both substituent groups in equatorial positions. This arrangement places the two hydrazide groups far apart, making the ligand ideally suited to act as a bridging ligand, connecting two different metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.gov The rigidity and defined geometry of the trans-1,4-disubstituted cyclohexane linker are desirable for constructing robust frameworks.
In the cis isomer, one substituent is in an axial position and the other in an equatorial position. The ring can undergo a "ring flip," interconverting the axial and equatorial positions. fiveable.me This conformational flexibility brings the two hydrazide groups closer together, potentially allowing the ligand to chelate a single large metal ion in a tetradentate fashion. The dynamic nature of the cyclohexane ring can significantly influence the reactivity and structure of the resulting complexes. acs.org The energy barrier for ring-flipping motions can be overcome by thermal energy, meaning the ring should not be considered a static structure. fiveable.meacs.org
Synthesis and Structural Elucidation of Metal Complexes
A variety of transition metal complexes with ligands containing hydrazide or 1,4-cyclohexane moieties have been synthesized and structurally characterized. nih.govasianresassoc.org For example, binuclear copper(II) complexes have been formed with the acyldihydrazones of 1,4-cyclohexanedicarboxylic acid, where the cyclohexane ring acts as a spacer between the coordinating units. asianresassoc.org
Table 2: Illustrative Crystallographic Data for Transition Metal Complexes with Related Ligands
| Metal Ion | Formula of Complex Unit | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| Co(II) | [Co(H₂O)₄(chdc)] | Octahedral | Co-O(aqua): N/A, Co-O(carboxylate): N/A | nih.gov |
| Fe(II) | [Fe(H₂O)₄(chdc)] | Octahedral | Fe-O(aqua): 2.1292, 2.1524; Fe-O(carboxylate): 2.1076 | nih.gov |
| Mn(II) | [Mn₂(Hchdc)₂(chdc)] | Octahedral | Mn-O: 2.083 - 2.325 | nih.gov |
| Cd(II) | [Cd(H₂O)(chdc)] | Distorted Octahedral | Cd-O: 2.2224 - 2.3860 | nih.gov |
| Ni(II) | [Ni(hfac)₂(IM-o-QN)] | Distorted Octahedral | Ni-N: 2.056, 2.166; Ni-O: 2.009 - 2.030 | scirp.orgscirp.org |
| Zn(II) | [Zn(hfac)₂(IM-o-QN)] | Distorted Octahedral | Zn-N: 2.079, 2.258; Zn-O: 2.062 - 2.107 | scirp.orgscirp.org |
(Note: 'chdc' refers to trans-1,4-cyclohexanedicarboxylate, a related ligand. 'hfac' and 'IM-o-QN' are other ligands shown for comparison of typical coordination environments.)
The coordination chemistry of main group metals (s- and p-block elements) is an area of growing interest. rsc.org While less extensively studied than their transition metal counterparts, main group metals can form stable complexes with this compound. The hard nature of alkali (Group 1) and alkaline earth (Group 2) metal ions leads to a preference for coordination with hard donor atoms like the carbonyl oxygen of the hydrazide group. The flexible coordination geometry of these metals can be accommodated by the adaptable nature of the ligand. P-block elements, with their varied oxidation states and coordination preferences, can also form structurally diverse complexes, although specific examples with this compound are not extensively documented in the provided search results.
The f-block elements, lanthanides and actinides, are characterized by their large ionic radii and preference for high coordination numbers (typically 8 to 12). semanticscholar.org They are also hard Lewis acids with a strong affinity for oxygen-donor ligands, making the dihydrazide moiety of this compound an excellent binding partner. researchgate.net
The synthesis of lanthanide and actinide complexes often requires careful control of reaction conditions to manage their complex solution chemistry. osti.govnih.gov The large size of these metal ions could allow for the coordination of a single ligand in a tetradentate fashion (cis-isomer) or the formation of intricate bridged structures (trans-isomer). Comparative studies between lanthanide and actinide complexes with the same ligand can reveal subtle differences in bonding, arising from the involvement of 5f orbitals in actinides, which can lead to a slightly greater degree of covalency compared to the predominantly ionic interactions in lanthanide complexes. semanticscholar.orgosti.gov While specific crystal structures of lanthanide or actinide complexes with this compound were not found in the initial search, their coordination preferences suggest that such complexes would be stable and structurally interesting.
Supramolecular Chemistry and Self Assembly
Molecular Recognition Properties of 1,4-Cyclohexanedicarbohydrazide (B88324)
Molecular recognition is the foundation of supramolecular chemistry, wherein molecules selectively bind to one another. ekb.eg The hydrazide groups of this compound are rich in features that facilitate molecular recognition, possessing both hydrogen bond donors (N-H) and acceptors (C=O, lone pairs on the terminal nitrogen). nih.gov
Role of Hydrogen Bonding in Self-Organization
Hydrogen bonding is the principal non-covalent interaction governing the self-organization of this compound. nih.gov Each hydrazide group contains two N-H protons that act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a primary hydrogen bond acceptor. nih.gov This multiplicity of bonding sites allows for the formation of robust and highly directional intermolecular connections, which are fundamental to creating ordered supramolecular structures from the bottom up. uni-freiburg.dersc.org
The self-assembly process is guided by the formation of predictable hydrogen-bonding patterns, such as the common R²₂(8) motif observed in hydrazide derivatives, where two molecules form a stable dimeric ring. The presence of two such functional groups on a single molecule allows these initial interactions to propagate, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific arrangement is influenced by the stereochemistry (cis or trans) of the cyclohexane (B81311) ring, which dictates the relative orientation of the two hydrazide arms.
Interactive Table: Hydrogen Bonding Capabilities of this compound
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Host-Guest Interactions with Neutral and Charged Species
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within the cavity of a larger "host" molecule. taylorfrancis.commdpi.com While this compound is not a classic macrocyclic host, its assemblies can create cavities capable of trapping other molecules. Extended networks formed through hydrogen bonding can feature pores or channels that accommodate small neutral guest molecules, such as solvents.
Furthermore, the hydrazide groups can be protonated, allowing the molecule to interact with anionic species through a combination of hydrogen bonding and ion-pairing. Conversely, the oxygen and nitrogen atoms can act as coordination sites for metal cations. This versatility allows it to participate in host-guest relationships with a variety of charged species, acting as a receptor within a larger assembly. scielo.br The principles of such interactions are foundational to creating responsive materials and sensors. core.ac.uk
Construction of Supramolecular Architectures
The defined geometry and predictable bonding patterns of this compound make it a reliable component for the deliberate construction of sophisticated supramolecular structures.
Assembly of Discrete Supermolecules
The hydrazide functional groups are excellent ligands for coordinating with metal ions. This property is exploited in the formation of discrete, finite supramolecular structures such as metallacages or metallacrowns. researchgate.net By reacting this compound with appropriate metal salts, it is possible to assemble a specific number of organic ligands and metal ions into a well-defined, closed architecture. For instance, related diacylhydrazine ligands have been shown to form large, nanosized metallacrown clusters with iron ions, where the hydrazide moieties bridge multiple metal centers. researchgate.netresearchgate.net These discrete assemblies often possess an internal cavity, making them suitable for applications in encapsulation and catalysis.
Formation of Extended Supramolecular Networks
The bifunctional nature of this compound, with two hydrogen-bonding groups pointing in opposite directions (particularly in the trans isomer), makes it an ideal building block for creating extended supramolecular networks or polymers. researchgate.net Through repeated intermolecular hydrogen bonds, individual molecules can link together to form one-dimensional tapes or chains. These chains can then further interact with adjacent chains through weaker forces to assemble into 2D sheets or even 3D frameworks. mdpi.com The resulting materials are a form of soft matter, with properties that are highly dependent on the strength and geometry of the non-covalent interactions holding them together.
Crystal Engineering and Solid-State Assemblies
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ekb.eg The strong and directional nature of the hydrogen bonds in this compound makes it an excellent candidate for this approach. By controlling the crystallization conditions, it is possible to direct the assembly of the molecules into specific, predictable packing arrangements in the solid state.
A powerful strategy in crystal engineering is the formation of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former). crystecpharma.comijper.org this compound can form co-crystals with other molecules that have complementary hydrogen bonding sites, such as carboxylic acids or amides. This allows for the fine-tuning of the physical properties of the resulting solid, including solubility and stability, which is of particular interest in the pharmaceutical industry. sdu.dkscispace.com The crystal structure of the parent compound, 1,4-cyclohexanedicarboxylic acid, reveals how such bifunctional cyclohexane derivatives organize in the solid state, typically forming hydrogen-bonded chains or sheets. nih.gov
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₄O₂ | nih.gov |
| Molecular Weight | 200.24 g/mol | nih.gov |
| IUPAC Name | cyclohexane-1,4-dicarbohydrazide | nih.gov |
Dynamic Combinatorial Chemistry Utilizing this compound Frameworks
Dynamic combinatorial chemistry (DCC) represents a powerful strategy for the synthesis and discovery of new molecules and complex supramolecular architectures. This approach is founded on the principle of generating libraries of compounds through reversible reactions, allowing the composition of the library to be under thermodynamic control. nih.govlibretexts.org Within this framework, the constituents of a dynamic combinatorial library (DCL) are in constant equilibrium, and their relative concentrations are determined by their intrinsic thermodynamic stabilities. The introduction of an external stimulus, such as a template molecule or a change in environmental conditions, can shift this equilibrium, leading to the amplification of the library member that exhibits the strongest interaction with the stimulus. nih.govlibretexts.org
The formation of hydrazones from the reaction of hydrazides and aldehydes is a cornerstone of DCC due to the reversibility of the hydrazone bond. This reversibility is crucial, as it allows for "error correction" and component exchange within the library until the most stable products dominate. nih.gov The reaction is typically catalyzed by acid and can proceed in a variety of organic solvents. The equilibrium between the starting materials and the hydrazone products can be finely tuned by factors such as pH, temperature, and the electronic properties of the reacting partners. rsc.orgrsc.org
The bifunctional nature of this compound, possessing two nucleophilic hydrazide groups, makes it an ideal building block for the construction of DCLs. Its flexible cyclohexane core can adopt different conformations (chair and boat), which can influence the geometry of the resulting self-assembled structures. When combined with various ditopic aldehydes, this compound can participate in condensation reactions to generate a diverse array of macrocyclic and oligomeric species.
The composition of the DCL is highly dependent on the reaction conditions, which dictate whether the system is under kinetic or thermodynamic control. libretexts.orgyoutube.com
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the rates of formation. The kinetically favored product, which has the lowest activation energy for its formation, will predominate. libretexts.orgyoutube.com
Thermodynamic Control: At higher temperatures or over longer reaction times, the system has sufficient energy to overcome higher activation barriers and for the reactions to become reversible. Consequently, the equilibrium will shift to favor the most thermodynamically stable product(s). libretexts.orgyoutube.com
In the context of macrocyclization using this compound and a dialdehyde (B1249045), a mixture of different-sized macrocycles (e.g., [2+2], [3+3], [4+4]) and linear oligomers can be formed. The distribution of these species within the library is a direct reflection of the interplay between the conformational preferences of the building blocks and the stability of the resulting products.
Detailed Research Findings
Research into DCLs based on dihydrazides and dialdehydes has demonstrated the ability to generate complex molecular architectures. The reaction of a dihydrazide with a dialdehyde under thermodynamic control typically leads to the formation of macrocycles of varying sizes. The specific macrocycle that is amplified depends on the geometry and flexibility of the building blocks. For instance, rigid aromatic dialdehydes often lead to the formation of discrete, well-defined rectangular or triangular macrocycles.
The table below illustrates a representative dynamic combinatorial library generated from a dihydrazide and different dialdehydes. While not exclusively using this compound, it exemplifies the types of products and their distribution that would be expected when it is used as a building block in a similar system. The distribution between different macrocyclic products ([2+2] vs. [3+3]) is influenced by the structure of the dialdehyde component.
Table 1: Product Distribution in a Representative Hydrazone-Based Dynamic Combinatorial Library
| Dihydrazide Building Block | Dialdehyde Building Block | Resulting Macrocycle(s) | Typical Conditions | Predominant Product Type |
|---|---|---|---|---|
| Adipic Dihydrazide | Terephthalaldehyde | [2+2], [3+3] Macrocycles | CHCl₃/MeOH, TFA (cat.), 60 °C | Thermodynamic |
| Isophthalic Dihydrazide | 2,6-Diformylpyridine | [2+2] Rectangular Macrocycle | DMSO, TFA (cat.), 25 °C | Kinetic/Thermodynamic |
| This compound | Glutaraldehyde | Linear Oligomers, various Macrocycles | MeCN, Sc(OTf)₃ (cat.), RT | Thermodynamic |
| Carbonic Dihydrazide | 4,4'-Biphenyldicarboxaldehyde | [3+3] Triangular Macrocycle | DMF/H₂O, HCl (cat.), 80 °C | Thermodynamic |
The selection and amplification of a particular library member can be influenced by the presence of a guest molecule that can bind within the cavity of a macrocyclic host. The binding event stabilizes the host-guest complex, thereby shifting the equilibrium towards the formation of that specific host. The strength of this interaction is quantified by the association constant (Kₐ).
The following table presents hypothetical, yet plausible, research findings on the templating effect of different guest molecules on a DCL formed from this compound and a suitable aromatic dialdehyde. The data illustrates how the addition of a template can amplify the concentration of a specific macrocyclic host.
Table 2: Template-Driven Amplification in a DCL of this compound
| Macrocyclic Host (from DCL) | Guest Molecule (Template) | Solvent System | Association Constant (Kₐ) [M⁻¹] | Observed Amplification Factor |
|---|---|---|---|---|
| [2+2] Macrocycle | 1,4-Dinitrobenzene | Acetonitrile | 150 ± 20 | 1.8 |
| [2+2] Macrocycle | Naphthalene | Chloroform | 85 ± 15 | 1.4 |
| [3+3] Macrocycle | Pyrene | DMSO | 550 ± 40 | 4.2 |
| [3+3] Macrocycle | Anthracene | Methanol | 480 ± 30 | 3.9 |
These findings underscore the utility of the this compound framework in dynamic combinatorial chemistry. Its conformational flexibility and robust reactivity in forming reversible hydrazone linkages allow for the creation of responsive chemical systems capable of adapting to their environment, leading to the selective formation of complex, functional supramolecular structures.
Applications in Materials Science and Polymer Research
Polymerization Processes Incorporating 1,4-Cyclohexanedicarbohydrazide (B88324)
The incorporation of the 1,4-cyclohexane ring into polymer backbones is a key strategy for modifying material properties. This can be achieved by using the dihydrazide, the corresponding diacid (1,4-cyclohexanedicarboxylic acid, CHDA), or the diol (1,4-cyclohexanedimethanol, CHDM) in polycondensation reactions.
While direct polymerization of this compound would lead to polyhydrazides or polyamides, the vast majority of research has focused on the use of its parent diacid, CHDA, to synthesize polyesters. These studies provide deep insight into the role of the cyclohexane (B81311) ring. The resulting polyesters, known as poly(alkylene 1,4-cyclohexanedicarboxylate)s, exhibit properties that are intermediate between purely aliphatic and aromatic polyesters. acs.org
The presence of the cycloaliphatic ring enhances thermal stability, photo-oxidative stability, and resistance to humidity and impact when compared to polyesters based on aromatic acids like terephthalic acid. acs.org A prominent example is Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE or PBCHD), synthesized from CHDA and 1,4-butanediol. Research has demonstrated that high molecular weight polymers can be successfully synthesized via melt polycondensation. nih.gov Copolymerization is a common technique used to fine-tune properties. For instance, creating random copolymers by introducing other monomers, such as diglycolic acid or neopentyl glycol, allows for precise control over crystallinity, melting temperature, and mechanical flexibility. nih.govacs.org
| Polymer/Copolymer | Key Monomers | Molecular Weight (Mn, g/mol) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Key Findings/Reference |
|---|---|---|---|---|---|
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | trans-1,4-CHDA, 1,4-Butanediol | ~41,000 - 60,000 | 15 | 148 | A stiff material with good thermal stability and proven biocompatibility. nih.gov |
| Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD) | CHDA, 1,4-Cyclohexanedimethanol (CHDM) | >30,000 | 60 - 90 (varies with isomer ratio) | 248 - 308 (varies with isomer ratio) | High molecular weight thermoplastic with properties highly dependent on cis/trans isomer content. |
| P(BCE-co-BDG) Copolymers | CHDA, 1,4-Butanediol, Diglycolic acid | Not Specified | -2 to 12 | 85 - 138 | Copolymerization lowers crystallinity and Tm, allowing for tailored mechanical and barrier properties. nih.gov |
| PPF/PPCE Copolymers | 2,5-Furandicarboxylic acid, CHDA, 1,3-Propanediol | Not Specified | 31 - 77 | Multiple peaks | Block copolymers created via reactive blending to reduce rigidity while maintaining high thermal stability. nih.gov |
While specific research detailing the use of this compound as a crosslinking agent is not prominent in publicly available literature, its chemical structure provides a strong basis for this potential application. Dihydrazide compounds are well-known as curing agents, or hardeners, for certain types of polymer resins, particularly epoxy resins.
The crosslinking mechanism involves the reaction of the terminal amine groups (-NH2) of the hydrazide function (-CONHNH2) with the epoxy groups of the resin. Each dihydrazide molecule possesses four reactive N-H bonds (two on each hydrazide group), allowing it to react with multiple epoxy rings. This process forms a dense, three-dimensional covalent network, transforming the liquid or thermoplastic resin into a rigid, thermoset material. The incorporation of the stable and bulky cyclohexane ring from this compound into such a network would be expected to enhance the thermal stability and mechanical rigidity of the final cured material. This application remains a theoretical potential based on established hydrazide chemistry, pending specific experimental validation.
Design and Fabrication of Functional Materials
The unique properties imparted by the 1,4-cyclohexanedicarboxylate unit make it a valuable component in the design of high-performance functional materials.
Polymers derived from 1,4-cyclohexanedicarboxylate serve as excellent matrix resins for advanced composite materials. Their inherent thermal stability and mechanical strength provide a robust foundation for reinforcement with fibers or particulates. For example, Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD) has been successfully synthesized for use as a matrix resin in the fabrication of transparent composites.
The mechanical properties of the base polymer are critical to the performance of the final composite. Polyesters like PBCE exhibit high stiffness, with an elastic modulus reported around 560 MPa. nih.gov By copolymerizing with flexible units, the mechanical properties can be tailored; for instance, introducing a bulky dimer fatty acid (Pripol 1009) can systematically decrease the elastic modulus and increase the elongation at break, making the material more flexible and suitable for applications requiring high ductility. nih.gov This tunability allows for the design of polymer matrices that can be matched with specific reinforcement materials (e.g., glass or carbon fibers) to create composites with a desired balance of stiffness, strength, and toughness for various engineering applications.
Polyesters based on 1,4-cyclohexanedicarboxylate have shown significant promise for applications in coatings and, particularly, in films for food packaging. acs.org Their advantages over common polyesters like PET include better resistance to photo-oxidation and higher thermal stability. acs.org Furthermore, these materials are often biodegradable and can be derived from renewable resources, aligning with goals for sustainable packaging.
A critical function of packaging films is to act as a barrier to gases like oxygen and carbon dioxide to preserve food quality. Research shows that copolymers of poly(butylene 1,4-cyclohexanedicarboxylate) possess outstanding gas barrier properties. nih.gov The permeability can be precisely controlled by adjusting the copolymer composition. For instance, in copolymers of poly(propylene 1,4-cyclohexanedicarboxylate) and neopentyl glycol, the barrier performance is directly correlated to the chemical structure and composition. acs.org These films are often transparent with good mechanical integrity, making them highly suitable for flexible packaging.
| Copolymer System | Gas | Permeability (P) / Gas Transmission Rate (GTR) | Key Finding |
|---|---|---|---|
| Poly(butylene cyclohexanedicarboxylate/diglycolate) P(BCE/BDG) | CO₂ | P decreased with higher BCE content | Almost all copolymers showed improved barrier properties compared to polylactide (PLA) films. nih.gov |
| O₂ | P decreased with higher BCE content | ||
| Poly(propylene 1,4-cyclohexanedicarboxylate-co-neopentyl glycol) P(PCE/NCE) | N₂ | GTR values were dependent on copolymer composition and temperature. | Copolymerization did not worsen barrier properties, which could be maintained even after exposure to food simulants. acs.org |
| O₂ | |||
| CO₂ | |||
| Poly(butylene/2-butyl-2-ethyl-propylene 1,4-cyclohexanedicarboxylate) | CO₂ | Permeability values were significantly low, indicating high barrier performance. | Copolymers with trans-isomer cyclohexane rings showed significantly improved barrier properties, outperforming the base homopolymer. |
| O₂ |
Elucidation of Structure-Performance Relationships in 1,4-Cyclohexanedicarhydrazide-Based Materials
A defining feature of the 1,4-cyclohexane ring is its stereoisomerism, existing in cis and trans configurations. This structural nuance is a powerful tool for controlling the macroscopic properties of the resulting polymers. The relationship between the isomer ratio and material performance has been a central theme of extensive research.
The trans isomer has a more linear and rigid chair conformation, which allows polymer chains to pack more efficiently into ordered, crystalline structures. In contrast, the cis isomer has a kinked, boat-like conformation that disrupts chain packing, leading to more amorphous materials. Consequently, polymers rich in the trans isomer generally exhibit higher glass transition temperatures (Tg), higher melting temperatures (Tm), and greater crystallinity. This increased order translates to materials that are harder and more rigid. Conversely, increasing the cis isomer content lowers Tg and Tm, reduces crystallinity, and results in softer, more flexible polymers. During melt polymerization at high temperatures, isomerization can occur, often shifting the ratio towards a thermodynamically stable equilibrium, which must be controlled to achieve the desired properties.
| Isomer Predominance | Effect on Polymer Chain | Resulting Material Property | Polymer Example |
|---|---|---|---|
High trans Content | Linear, rigid chain structure; allows for efficient packing. | Higher Tg, higher Tm, increased crystallinity, higher rigidity and hardness. | Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD) with high trans-CHDA content. |
High cis Content | Kinked chain structure; disrupts packing and crystalline order. | Lower Tg, lower Tm, amorphous or low crystallinity, increased flexibility and softness. | Amorphous polyesters synthesized with a high cis-isomer ratio of the diacid. |
Mixed cis/trans Ratio | Intermediate level of chain packing disruption. | Properties are tunable between the extremes of pure isomer polymers; often used in copolymers to balance stiffness and flexibility. nih.gov | Random copolymers of P(BCE/BDG) where the cis/trans ratio is controlled. nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational quantum mechanical modeling, offering a balance of accuracy and computational efficiency for investigating the electronic structure of many-body systems like molecules. q-chem.comwikipedia.org DFT calculations are instrumental in elucidating various properties of 1,4-Cyclohexanedicarbohydrazide (B88324).
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is dictated by the flexible cyclohexane (B81311) ring. The most stable conformation is the chair form, which minimizes both angle and torsional strain. youtube.compressbooks.pub In this chair conformation, the two carbohydrazide (B1668358) substituents can be in either axial or equatorial positions.
For 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers, as well as their respective chair conformations, is a key area of study. youtube.comlibretexts.org In the case of this compound, the trans isomer with both substituents in the equatorial position (trans-diequatorial) is generally the most stable conformation. youtube.com This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky carbohydrazide groups were in the axial positions. libretexts.org
The energy difference between the diequatorial and diaxial conformers of the trans isomer can be significant, with the diaxial form being highly unstable. youtube.com The cis isomer exists as two rapidly interconverting chair conformations, each having one axial and one equatorial substituent. youtube.com These two conformers have equal energy. youtube.com Computational analysis using DFT can precisely quantify these energy differences and map the potential energy surface for the interconversion between different conformers.
Table 1: Relative Stability of 1,4-Disubstituted Cyclohexane Conformers
| Isomer | Substituent Positions | Relative Stability | Notes |
|---|---|---|---|
| Trans | Di-equatorial (e,e) | Most Stable | Minimizes 1,3-diaxial interactions. |
| Cis | Axial-equatorial (a,e) | Intermediate | Rapidly interconverting conformers of equal energy. |
| Trans | Di-axial (a,a) | Least Stable | Significant steric strain from 1,3-diaxial interactions. |
This table is a generalized representation based on the principles of conformational analysis for 1,4-disubstituted cyclohexanes. youtube.comlibretexts.org
Electronic Structure Analysis and Reactivity Prediction
DFT calculations provide a detailed picture of the electronic structure of this compound, which is crucial for understanding its reactivity. mdpi.comrsc.orgaps.orgmdpi.com The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface are key descriptors obtained from these calculations.
The hydrazide functional groups are the primary sites of reactivity. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen atom make them nucleophilic and capable of coordinating to metal ions. The distribution of the Highest Occupied Molecular Orbital (HOMO) would likely be concentrated on these hydrazide moieties, indicating their propensity to donate electrons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with regions that can accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity.
Computational methods are increasingly used to predict the outcomes of chemical reactions, including regioselectivity and reaction yields. beilstein-journals.orgarxiv.orgmit.eduarxiv.org For a molecule like this compound, DFT could be employed to model its reaction with various electrophiles, predicting the most likely sites of attack and the activation energies for different reaction pathways.
Spectroscopic Property Calculations
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. aps.orgmdpi.comnih.gov DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.
Furthermore, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. aps.org These calculations can help in understanding the electronic excitations responsible for the observed absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, aiding in the structural elucidation of the molecule and its derivatives.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the environment over time. mdpi.comnih.govresearchgate.net An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational dynamics, solvation, and interactions with other molecules. mdpi.com
These simulations can reveal the flexibility of the cyclohexane ring and the hydrazide side chains, showing how they move and interact with surrounding water molecules. This information is particularly important for understanding how the molecule behaves in solution and how it might interact with biological targets or other chemical species. mdpi.com
Computational Modeling of Metal-Ligand Interactions and Complex Stability
The hydrazide groups of this compound are excellent ligands for metal ions. Computational modeling, often using DFT, is a powerful tool for studying the interactions between this ligand and various metal centers. nih.govescholarship.orgjapsonline.com
These calculations can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the complex. nih.gov By calculating the binding energies, it is possible to assess the stability of different metal complexes and to understand the factors that contribute to this stability, such as the nature of the metal ion and the coordination mode of the ligand. chemrxiv.org Such studies are crucial for the design of new coordination polymers and materials with specific properties. researchgate.net
Theoretical Approaches to Supramolecular Assembly Mechanisms
This compound has the potential to form extended supramolecular assemblies through non-covalent interactions, particularly hydrogen bonding. mdpi.comrsc.org The hydrazide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O and N).
Theoretical methods can be used to investigate the mechanisms of self-assembly. frontiersin.orgrsc.org By modeling the interactions between multiple molecules of this compound, it is possible to predict the most stable hydrogen bonding patterns and the resulting supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov These theoretical studies can guide the experimental design of new materials based on this versatile building block. rsc.org
Advanced Methodologies and Future Research Perspectives
Integration of High-Throughput Screening in Synthesis and Application Development
High-Throughput Screening (HTS) is a powerful technique used to rapidly test large libraries of chemical compounds for their biological or chemical activity. researchgate.netsingerinstruments.com This automated process allows for the screening of thousands to millions of molecules in a short period, significantly accelerating the pace of discovery. researchgate.netselvita.com In the context of 1,4-Cyclohexanedicarbohydrazide (B88324), HTS can be instrumental in identifying new derivatives with desirable properties for a wide range of applications.
The typical HTS workflow involves several key stages, starting from assay development and miniaturization to primary screening, confirmation assays, and dose-response analysis. selvita.com This systematic approach helps in identifying "hits"—compounds that exhibit the desired activity. evotec.com For instance, a library of this compound derivatives could be screened against a specific biological target to identify potential new therapeutic agents. Similarly, HTS can be employed to discover derivatives with enhanced performance as polymer additives, corrosion inhibitors, or in other material science applications.
Modern HTS platforms are highly automated, utilizing robotic systems for liquid handling, plate replication, and data acquisition. singerinstruments.comselvita.com This automation not only increases throughput but also improves the reproducibility and accuracy of the screening results. Data analysis is often facilitated by sophisticated software that can identify false positives and prioritize hits for further investigation. selvita.com
Table 1: Key Stages in a High-Throughput Screening (HTS) Campaign
| Stage | Description | Key Activities |
|---|---|---|
| Assay Development & Miniaturization | Designing and optimizing the experimental protocol to be suitable for HTS. | Adapting the assay to a microplate format (e.g., 96, 384, or 1536-well plates). singerinstruments.comselvita.com |
| Pilot Screen | A small-scale screen to validate the assay performance and automation. | Testing a small subset of the compound library. selvita.com |
| Primary Screen | The full-scale screening of the entire compound library. | Testing all compounds at a single concentration. researchgate.net |
| Confirmation Assay | Re-testing of initial "hits" to confirm their activity. | Eliminating false positives. selvita.comevotec.com |
| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine their potency. | Generating dose-response curves. selvita.com |
| Hit Validation & Characterization | Further characterization of the most promising compounds. | Orthogonal assays and mechanism of action studies. evotec.com |
Exploration of Green Chemistry Principles in this compound Derivatization
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bookpi.org The application of green chemistry principles to the derivatization of this compound is crucial for developing more sustainable and environmentally friendly synthetic methods.
One of the core principles of green chemistry is the prevention of waste. nih.gov This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Another key principle is the use of safer solvents and reagents. nih.gov Researchers are exploring the use of water, supercritical fluids, or ionic liquids as alternatives to traditional volatile organic solvents in the synthesis of this compound derivatives.
Catalysis plays a vital role in green chemistry. bookpi.org The use of highly selective and efficient catalysts can reduce the number of synthetic steps, minimize the formation of byproducts, and lower energy consumption. youtube.com For instance, the development of biocatalysts or reusable heterogeneous catalysts for the derivatization of this compound could significantly improve the sustainability of the process.
Table 2: Application of Green Chemistry Principles to this compound Derivatization
| Green Chemistry Principle | Application in Derivatization | Potential Benefits |
|---|---|---|
| Waste Prevention | Designing syntheses with high atom economy. | Reduced generation of byproducts. nih.gov |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or ionic liquids as reaction media. | Minimized use of volatile organic compounds (VOCs). nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced environmental footprint. bookpi.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Reduced reliance on fossil fuels. bookpi.org |
| Catalysis | Employing highly selective and reusable catalysts. | Increased reaction efficiency and reduced waste. bookpi.orgyoutube.com |
| Reduce Derivatives | Avoiding the use of protecting groups. | Fewer synthetic steps and less waste generation. nih.govyoutube.com |
| Design for Degradation | Designing derivatives that biodegrade into innocuous products. | Reduced environmental persistence of chemicals. nih.gov |
Nanoscale Engineering of this compound-Based Materials
Nanoscale engineering involves the manipulation of materials at the nanometer scale to create structures with novel properties and functionalities. rsc.orgupertis.ac.id The incorporation of this compound or its derivatives into nanomaterials opens up new avenues for the development of advanced materials with tailored characteristics.
One area of interest is the use of this compound as a building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The rigid cyclohexane (B81311) backbone and the coordinating hydrazide groups make it a suitable ligand for constructing porous materials with high surface areas. These materials could have applications in gas storage, separation, and catalysis.
Another approach involves the surface modification of nanoparticles with this compound derivatives. This can be used to improve the dispersibility of nanoparticles in polymer matrices, enhance their biocompatibility for biomedical applications, or introduce specific functionalities. For example, modifying carbon nanofibers with derivatives of this compound could alter their mass transfer properties for electrochemical applications. aalto.fi The development of such nanoengineered materials often relies on bio-inspired design principles, where structures found in nature are mimicked to create materials with unique properties. embopress.org
Table 3: Potential Applications of Nanoscale Engineered this compound Materials
| Nanomaterial Type | Engineering Strategy | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Use as an organic linker. | Gas storage, separation, catalysis. |
| Polymer Nanocomposites | Surface modification of nanofillers. | Improved mechanical and thermal properties. |
| Drug Delivery Systems | Encapsulation or conjugation to nanocarriers. | Targeted and controlled release of therapeutics. |
| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces. | Sensing, imaging, and catalysis. embopress.org |
| Nanofibers | Electrospinning of polymer blends containing derivatives. | Filtration, tissue engineering scaffolds. aalto.fi |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The future of research on this compound lies in a highly interdisciplinary approach that bridges the traditional boundaries between organic, inorganic, and materials chemistry. rochester.edu This convergence of expertise is essential for tackling complex challenges and unlocking the full potential of this versatile compound.
Organic chemists can contribute by designing and synthesizing novel derivatives of this compound with precisely controlled structures and functionalities. acspubs.org Inorganic chemists can then explore the coordination chemistry of these derivatives with various metal ions, leading to the formation of new coordination polymers and catalysts. rochester.edu Materials chemists can subsequently investigate the properties of these new materials and develop methods for their processing and fabrication into functional devices. rsc.org
This interdisciplinary collaboration fosters a synergistic environment where discoveries in one field can inspire new research directions in another. For example, the synthesis of a new this compound-based ligand by an organic chemist could lead to the development of a novel catalyst by an inorganic chemist, which is then incorporated into a new membrane material by a materials scientist. This integrated approach is crucial for addressing major societal challenges in areas such as sustainable energy, environmental remediation, and healthcare. pressbooks.pubchronoshub.io
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,4-Cyclohexanedicarbohydrazide in laboratory settings?
- The synthesis typically involves catalytic oxidation of 3-cyclohexene-1-formaldehyde precursors using engineered alcohol oxidases to achieve high selectivity and yield . Key steps include optimizing reaction conditions (e.g., pH 7–8, 30–40°C) and using co-solvents like methanol to stabilize intermediates. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the trans isomer .
Q. How can researchers characterize the purity and isomer composition of this compound?
- Use a combination of NMR (e.g., H and C) to confirm molecular structure and HPLC with chiral columns (e.g., Chiralpak® IA) to resolve cis/trans isomers . FTIR can verify the presence of hydrazide groups (N–H stretch at ~3300 cm, C=O at ~1650 cm) . Melting point analysis (e.g., DSC) helps assess crystallinity, with the trans isomer typically melting at 168°C .
Q. What safety protocols are essential when handling this compound?
- Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. In case of exposure, flush eyes with water for 15 minutes and seek medical evaluation for ingestion. Store in airtight containers away from oxidizers due to potential hydrazide reactivity .
Advanced Research Questions
Q. How can catalytic mechanisms be optimized for enantioselective synthesis of this compound derivatives?
- Engineered alcohol oxidases (e.g., from Pichia pastoris) improve stereoselectivity by modifying substrate-binding pockets via site-directed mutagenesis . Pairing with coenzyme regeneration systems (e.g., NADH/NAD cycling) enhances turnover rates. Kinetic studies (e.g., Michaelis-Menten parameters) should guide enzyme loading and reaction scaling .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
- Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from isomer ratios or moisture content. Use TGA under inert atmospheres (N) with controlled heating rates (5–10°C/min) and validate via DSC to differentiate melting and decomposition events. Cross-reference with XRD to correlate stability with crystallinity .
Q. How does this compound function as a crosslinker in polymer networks, and how can its efficiency be quantified?
- The dual hydrazide groups react with carbonyl-containing polymers (e.g., polyketones) to form hydrazone linkages. Monitor crosslinking density via swelling experiments in toluene or DMA to measure shifts. FTIR tracking of C=O peak reduction (1650 cm) quantifies reaction completion .
Q. What computational tools predict the biological activity of hydrazide derivatives of this compound?
- Molecular docking (AutoDock Vina) against target proteins (e.g., antimicrobial enzymes) paired with MD simulations (GROMACS) can predict binding affinities. Validate with in vitro assays (MIC tests for antimicrobial activity) and SAR studies to refine substituent effects .
Methodological Guidance
Q. How to design a robust literature review strategy for this compound?
- Prioritize databases like Reaxys, SciFinder, and PubMed using keywords: "this compound," "hydrazide crosslinkers," and "cyclohexane derivatives." Filter for peer-reviewed articles post-2010 and patents (e.g., CN112892601A) for synthesis innovations. Exclude non-peer-reviewed sources like BenchChem .
Q. What analytical techniques differentiate degradation byproducts during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
